2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate

Übersicht

Beschreibung

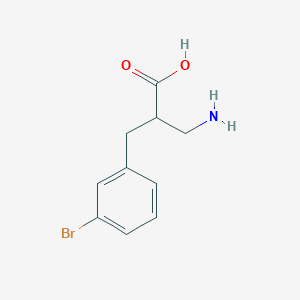

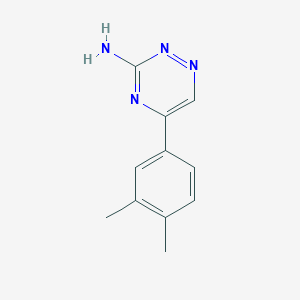

“2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate” is a chemical compound with the empirical formula C10H11BrINO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The SMILES string of this compound isCC(C)(C)OC(=O)Oc1cc(I)cnc1Br . This notation provides a way to represent the structure of the compound in text format.

Wissenschaftliche Forschungsanwendungen

Catalysts for Water Oxidation

One significant application of compounds related to 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is in the development of catalysts for water oxidation. Researchers have prepared and characterized a family of mononuclear Ru(II) complexes, where the introduction of sterically hindering groups, similar to the tert-butyl group in the chemical , sometimes improves catalyst activity. This activity is crucial for understanding and improving the efficiency of water oxidation processes, which are fundamental in artificial photosynthesis and energy storage technologies (Nattawut Kaveevivitchai et al., 2012).

Synthesis of Metal-complexing Molecular Rods

Another application is in the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods. The process involves Stille coupling and zincation steps, where the use of tert-butyl groups could potentially improve the reactivity or stability of intermediates, akin to modifications seen in related chemical syntheses (P. Schwab et al., 2002).

CO2 Reduction to Formate

In the field of carbon dioxide reduction, an iron(III) chloride compound of a related ligand has shown the capability to mediate the reductive disproportionation of CO2 to formate and other products under specific conditions. The addition of bulky groups, similar to tert-butyl, affects the catalytic activity and product distribution, highlighting the role of steric factors in the efficiency of CO2 conversion processes (A. W. Nichols et al., 2018).

Synthesis of Lamellarin Alkaloids

Direct metal–halogen exchange reactions involving 2-bromopyrrole carbonate derivatives, followed by intramolecular lactonization, have been used to synthesize lamellarins. These reactions underscore the importance of halogen-containing precursors and their carbonate derivatives, like 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate, in constructing complex organic molecules with potential biological activity (P. Ploypradith et al., 2003).

Eigenschaften

IUPAC Name |

(2-bromo-5-iodopyridin-3-yl) tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKKGHFAKXJOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)

![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)

![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)

![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)